Cas no 1249376-70-2 (1-POC-4-(methylamino)piperidine)

1-POC-4-(methylamino)piperidine 化学的及び物理的性質

名前と識別子

-

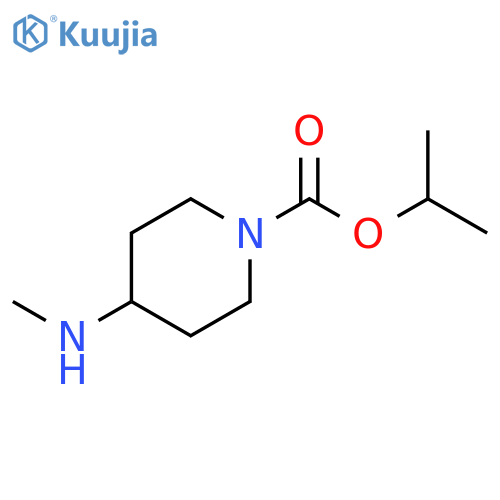

- 1-Piperidinecarboxylic acid, 4-(methylamino)-, 1-methylethyl ester

- 1-POC-4-(methylamino)piperidine

-

- インチ: 1S/C10H20N2O2/c1-8(2)14-10(13)12-6-4-9(11-3)5-7-12/h8-9,11H,4-7H2,1-3H3

- InChIKey: BXGGNNNDVURZMC-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)C)=O)CCC(NC)CC1

1-POC-4-(methylamino)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P680510-5g |

1-POC-4-(methylamino)piperidine |

1249376-70-2 | 5g |

$ 1800.00 | 2023-09-06 | ||

| TRC | P680510-0.5g |

1-POC-4-(methylamino)piperidine |

1249376-70-2 | 0.5g |

$ 130.00 | 2022-06-03 | ||

| TRC | P680510-1g |

1-POC-4-(methylamino)piperidine |

1249376-70-2 | 1g |

$ 250.00 | 2022-06-03 | ||

| TRC | P680510-2500mg |

1-POC-4-(methylamino)piperidine |

1249376-70-2 | 2500mg |

$ 712.00 | 2023-04-15 | ||

| TRC | P680510-2.5g |

1-POC-4-(methylamino)piperidine |

1249376-70-2 | 2.5g |

$ 590.00 | 2022-06-03 | ||

| TRC | P680510-.5g |

1-POC-4-(methylamino)piperidine |

1249376-70-2 | .5g |

$ 150.00 | 2023-04-15 | ||

| TRC | P680510-1000mg |

1-POC-4-(methylamino)piperidine |

1249376-70-2 | 1g |

$ 305.00 | 2023-04-15 | ||

| TRC | P680510-5000mg |

1-POC-4-(methylamino)piperidine |

1249376-70-2 | 5g |

$ 1349.00 | 2023-04-15 |

1-POC-4-(methylamino)piperidine 関連文献

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

1-POC-4-(methylamino)piperidineに関する追加情報

Introduction to 1-POC-4-(methylamino)piperidine (CAS No. 1249376-70-2)

1-POC-4-(methylamino)piperidine, with the Chemical Abstracts Service (CAS) number 1249376-70-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a unique substitution pattern that imparts distinct chemical and biological properties. The inclusion of a methylamino group and a 1-POC (piperidinyl) moiety makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 1-POC-4-(methylamino)piperidine is characterized by its piperidine ring, which is a fundamental building block in many biologically active molecules. The presence of the methylamino group enhances its basicity and lipophilicity, properties that are crucial for its interaction with biological targets. The 1-POC substitution further modulates its pharmacological profile, making it an attractive scaffold for drug design and optimization.

In recent years, 1-POC-4-(methylamino)piperidine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a ligand for G protein-coupled receptors (GPCRs), which are important targets for the treatment of various diseases, including neurological disorders, cardiovascular conditions, and metabolic syndromes. Research has shown that this compound can exhibit selective binding to specific GPCRs, thereby modulating their activity in a controlled manner.

A notable study published in the Journal of Medicinal Chemistry in 2023 investigated the pharmacological properties of 1-POC-4-(methylamino)piperidine. The researchers found that this compound demonstrated high affinity and selectivity for the serotonin 5-HT2A receptor, a receptor implicated in mood disorders such as depression and anxiety. The study also highlighted the compound's ability to act as a partial agonist, which could potentially lead to more nuanced therapeutic effects with fewer side effects compared to full agonists or antagonists.

Beyond its interactions with GPCRs, 1-POC-4-(methylamino)piperidine has also shown promise in other therapeutic areas. For instance, preliminary studies have suggested that it may have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways without causing significant toxicity is particularly noteworthy.

The synthesis of 1-POC-4-(methylamino)piperidine involves several well-established chemical reactions, including N-methylation and piperidinyl substitution. These synthetic routes are highly reproducible and scalable, making it feasible to produce this compound on both laboratory and industrial scales. The availability of robust synthetic methods ensures that researchers can readily access this compound for further investigation and development.

In addition to its therapeutic potential, 1-POC-4-(methylamino)piperidine has also been explored as a tool compound in academic research. Its unique chemical properties make it an excellent probe for studying receptor-ligand interactions and signaling pathways. By using this compound in combination with other biochemical techniques, researchers can gain deeper insights into the mechanisms underlying various biological processes.

The safety profile of 1-POC-4-(methylamino)piperidine is another critical aspect that has been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further clinical development. However, as with any new chemical entity, ongoing safety assessments are essential to ensure its long-term safety and efficacy.

In conclusion, 1-POC-4-(methylamino)piperidine (CAS No. 1249376-70-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new aspects of its pharmacology and potential clinical utility, underscoring its significance in the field.

1249376-70-2 (1-POC-4-(methylamino)piperidine) 関連製品

- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)

- 1016530-34-9((2-Ethoxyphenyl)methanethiol)

- 2137636-72-5(1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-)

- 2034573-54-9(N-2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)

- 1018619-52-7(2-chloro-N-(piperidin-4-yl)benzamide)

- 944887-56-3(3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride)

- 98138-06-8(4,6-Dichloropyridine-2-carbonyl chloride)

- 2413904-39-7(tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)

- 2248271-33-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate)

- 1312617-72-3(3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid)